3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one
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Overview
Description
3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one is a synthetic organic compound It is characterized by its unique chemical structure, which includes a chloro-methoxy phenyl group, a mercapto group, and a methoxy-benzylidene group attached to a dihydro-imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-chloro-3-methoxybenzaldehyde and a suitable amine.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the imidazole ring.
Functional Group Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to potential treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one
- 3-(4-Methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one
Uniqueness
Compared to similar compounds, 3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H15ClN2O3S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5Z)-3-(4-chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-13-6-3-11(4-7-13)9-15-17(22)21(18(25)20-15)12-5-8-14(19)16(10-12)24-2/h3-10H,1-2H3,(H,20,25)/b15-9- |
InChI Key |
PEMLSHWUBTXYQQ-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)OC |
Origin of Product |
United States |
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